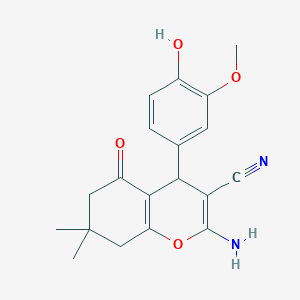![molecular formula C25H34N6O6S B11520441 N,N-bis(2-methylpropyl)-5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11520441.png)
N,N-bis(2-methylpropyl)-5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-BIS(2-METHYLPROPYL)-5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-BIS(2-METHYLPROPYL)-5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE” likely involves multiple steps, including nitration, sulfonation, and hydrazone formation. Typical reaction conditions might include:
Nitration: Using concentrated nitric acid and sulfuric acid.
Sulfonation: Using chlorosulfonic acid or sulfur trioxide.
Hydrazone Formation: Reacting hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production methods would scale up these reactions, ensuring safety and efficiency. This might involve continuous flow reactors and stringent control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles like amines or alcohols under basic conditions.
Major Products
Reduction Products: Amines and hydrazines.
Substitution Products: Various sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Antimicrobial Agents: Potential use as an antibiotic due to the sulfonamide group.
Enzyme Inhibition: Possible application in inhibiting specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for new drugs.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzyme activity by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folic acid synthesis, similar to other sulfonamides.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Uniqueness
“N,N-BIS(2-METHYLPROPYL)-5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE” is unique due to its complex structure, which may confer specific properties not found in simpler sulfonamides. This complexity could lead to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C25H34N6O6S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-5-nitro-2-[(2E)-2-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C25H34N6O6S/c1-18(2)16-29(17-19(3)4)38(36,37)25-14-21(30(32)33)8-9-22(25)27-26-15-20-7-10-23(24(13-20)31(34)35)28-11-5-6-12-28/h7-10,13-15,18-19,27H,5-6,11-12,16-17H2,1-4H3/b26-15+ |
InChI Key |
NWPZHLHHBPCCLH-CVKSISIWSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11520366.png)
![N-benzyl-3-chloro-5-(4-methylphenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520380.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11520383.png)

![1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11520390.png)
![Tribenzo[a,c,i]phenazine](/img/structure/B11520391.png)
![3-[(4-nitro-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B11520398.png)
![2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11520399.png)
![N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11520402.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11520403.png)
![N'-[(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11520407.png)
![2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11520408.png)
![2-methoxy-4-{(E)-[5-oxo-2-(thiophen-2-yl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11520410.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11520418.png)
